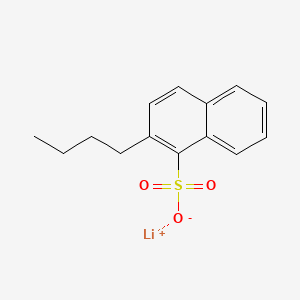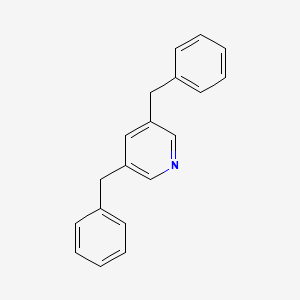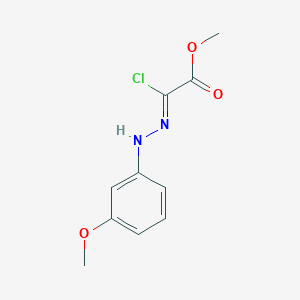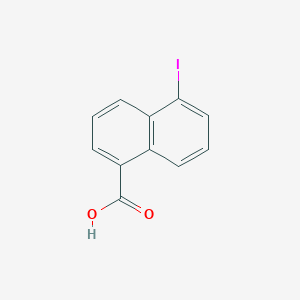
5-Iodonaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodonaphthalene-1-carboxylic acid is an aromatic carboxylic acid derivative with the molecular formula C11H7IO2. This compound features a naphthalene ring substituted with an iodine atom at the 5-position and a carboxylic acid group at the 1-position. It is primarily used in organic synthesis and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Iodonaphthalene-1-carboxylic acid can be synthesized through various methods, including:
Halogenation of Naphthalene Derivatives: One common method involves the iodination of naphthalene derivatives followed by carboxylation.
Grignard Reagent Method: Another approach involves the use of Grignard reagents.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation and carboxylation reactions. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodonaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can undergo oxidation to form corresponding derivatives or reduction to yield alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, alcohols, and more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-Iodonaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-iodonaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodonaphthalene-1-carboxylic acid: Similar structure but with the iodine atom at the 3-position.
5-Bromonaphthalene-1-carboxylic acid: Bromine substituted analog.
5-Chloronaphthalene-1-carboxylic acid: Chlorine substituted analog.
Uniqueness
5-Iodonaphthalene-1-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. This uniqueness makes it valuable in specific synthetic and research applications where iodine’s properties are advantageous.
Eigenschaften
CAS-Nummer |
91059-42-6 |
|---|---|
Molekularformel |
C11H7IO2 |
Molekulargewicht |
298.08 g/mol |
IUPAC-Name |
5-iodonaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H7IO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) |
InChI-Schlüssel |
XOLAGCSLKROFTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


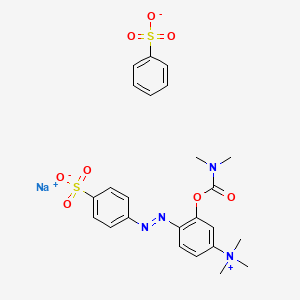
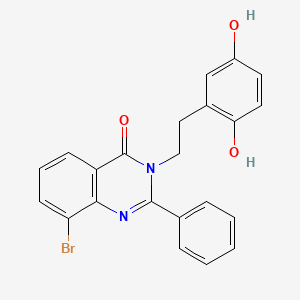
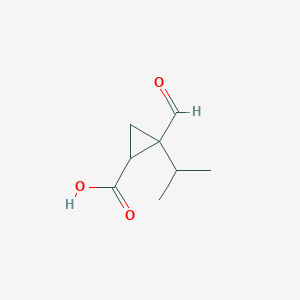
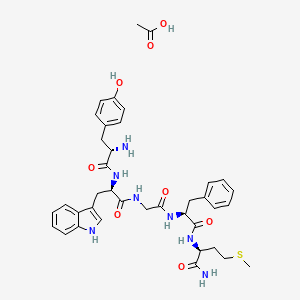
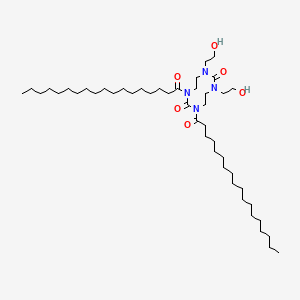

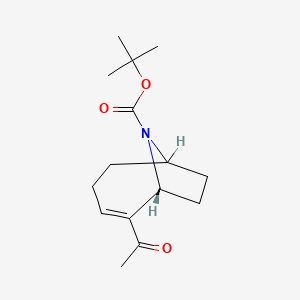
![2-amino-8-(9H-fluoren-9-ylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13784651.png)
![4H-Imidazo[4,5,1-IJ]quinoline-2(1H)-thione](/img/structure/B13784657.png)
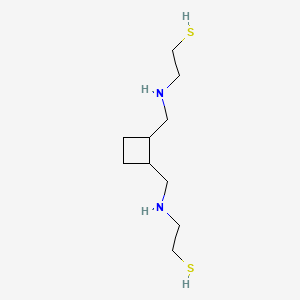
![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-1,2-diyl]]distearamide](/img/structure/B13784676.png)
